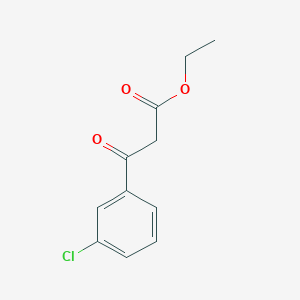
Ethyl (3-chlorobenzoyl)acetate
描述
Ethyl (3-chlorobenzoyl)acetate, also known as 3-Chloro-ß-oxobenzenepropanoic acid ethyl ester or Ethyl 3- (3-chlorophenyl)-3-oxopropanoate, is an organic compound . It has a molecular weight of 226.66 .
Synthesis Analysis
Ethyl (3-chlorobenzoyl)acetate is commonly used as a reagent in organic synthesis . It can be used to synthesize biologically active compounds such as antibacterial agents and anticancer drugs . Additionally, it can also be used as a raw material for fragrances, coatings, and dyes .Molecular Structure Analysis
The molecular formula of Ethyl (3-chlorobenzoyl)acetate is C11H11ClO3 . The average mass is 226.656 Da and the monoisotopic mass is 226.039673 Da .Chemical Reactions Analysis
Ethyl (3-chlorobenzoyl)acetate is involved in various chemical reactions. It is used in oxidative cross-coupling via dioxygen activation with indoles, chlorination and hydrosilylation for the synthesis of α-hydroxy β-amino acid derivatives . It is also a precursor for substrates for chiral Lewis base-catalyzed stereoselective reduction with trichlorosilane and water .Physical And Chemical Properties Analysis
Ethyl (3-chlorobenzoyl)acetate is a colorless to pale yellow liquid with a fragrant odor . It has a density of 1.213 g/mL at 25 °C, a boiling point of 243-245 °C, and a melting point of -18 °C . It is soluble in ether and alcohol, but insoluble in water .科学研究应用
Microbial Production of Ethyl Acetate
Ethyl acetate is a short-chain ester with extensive use in food, beverage, and as a solvent. Traditionally produced through energy-intensive processes relying on natural gas and crude oil, microbial conversion of biomass-derived sugars into ethyl acetate offers a sustainable alternative. Bio-catalyzing ethanol and acetic acid to ethyl acetate using lipases in vitro and metabolic engineering in yeasts for in vivo production using alcohol acyl transferases (AAT) are promising approaches. The accumulation of acetyl-CoA is crucial for synthesizing ethyl acetate in vivo, and AAT-mediated metabolic engineering could significantly enhance production (Shangjie Zhang et al., 2020).
Substitute for Diethyl Ether
Ethyl acetate has been identified as a satisfactory substitute for diethyl ether in the Formalin-ether sedimentation technique, a diagnostic method in microbiology. It offers equal or better concentration of organisms compared to diethyl ether, without altering the morphology of specimens. Furthermore, ethyl acetate is less flammable and less hazardous, presenting a safer alternative for laboratory use (K. H. Young et al., 1979).
Adhesion Improvement in Rubber
Ethyl, propyl, and butyl acetates have been used as solvents for trichloroisocyanuric acid to treat styrene–butadiene rubber (SBR), improving its adhesion properties. The choice of solvent significantly affects the effectiveness of chlorination and subsequent adhesion, with slower evaporating solvents leading to more pronounced surface modifications (M. Romero-Sánchez et al., 2000).
Biodiesel Production
Ethyl acetate has been explored as an acyl acceptor for the immobilized lipase-catalyzed preparation of biodiesel from crude oils, such as Jatropha curcas, Pongamia pinnata, and Helianthus annuus. This approach offers an environmentally friendly alternative for biodiesel production with high yields under optimized conditions (Mukesh Kumar Modi et al., 2007).
Reaction with Olefins
Ethyl acetate has been involved in reactions with olefins, such as ethylene and styrene, in the presence of thallic acetate, leading to the formation of compounds like 3-acetyl-2-methyl-4,5-dihydrofuran. This showcases its role in synthesizing organic compounds with potential applications in various chemical industries (K. Ichikawa et al., 1966).
安全和危害
属性
IUPAC Name |
ethyl 3-(3-chlorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFYJJHEBDWEJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374044 | |
| Record name | Ethyl (3-chlorobenzoyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3-chlorobenzoyl)acetate | |
CAS RN |
33167-21-4 | |
| Record name | Ethyl (3-chlorobenzoyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-(3-chlorophenyl)-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

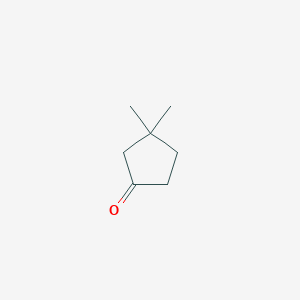
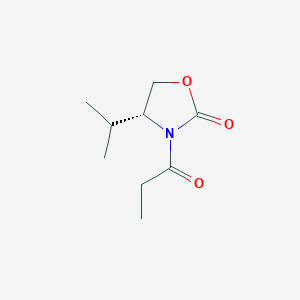
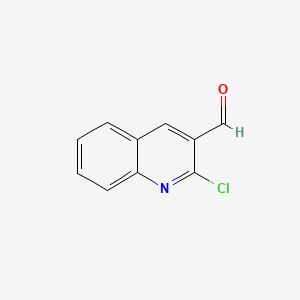
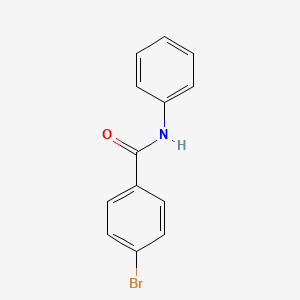
![3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1585624.png)
![4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B1585625.png)
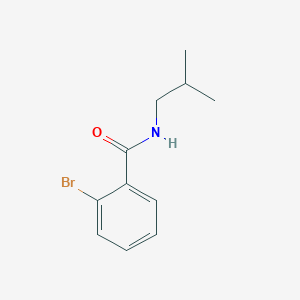
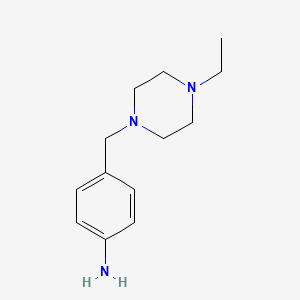
![[3-(4-Methoxyphenyl)isoxazol-5-yl]methanol](/img/structure/B1585634.png)
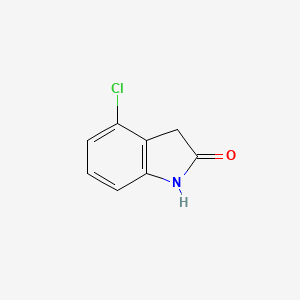
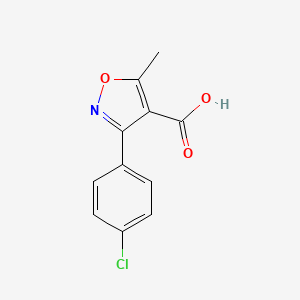
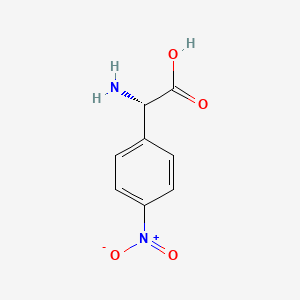
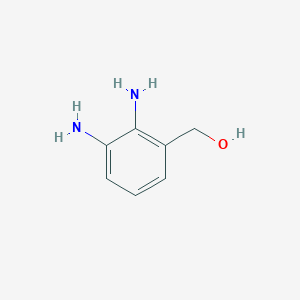
![4-[4-(Methylthio)phenyl]-4-oxobutanoic acid](/img/structure/B1585642.png)